3-tert-butylbenzamide chemical structure and properties
3-tert-butylbenzamide chemical structure and properties
Introduction: Situating 3-tert-Butylbenzamide in Modern Chemistry
In the landscape of chemical synthesis and drug discovery, the benzamide scaffold represents a "privileged fragment"—a core molecular structure that consistently appears in biologically active compounds.[1][2][3] Its unique combination of a rigid aromatic ring and a hydrogen-bond-donating-and-accepting amide group makes it an ideal foundation for constructing molecules with tailored pharmacological profiles. This guide focuses on a specific, strategically important derivative: 3-tert-butylbenzamide.
The introduction of a tert-butyl group onto the benzene ring is not a trivial modification. This bulky, lipophilic moiety imparts significant steric and electronic influence, which can be expertly leveraged by medicinal chemists and material scientists.[4][5] The tert-butyl group can act as a "metabolic shield," sterically hindering adjacent sites from enzymatic degradation, thereby enhancing a drug candidate's in-vivo half-life.[6] Furthermore, its defined size and shape can enforce specific molecular conformations, leading to improved binding affinity and selectivity for biological targets like enzymes or receptors.[4] This guide provides an in-depth examination of the structure, properties, synthesis, and potential applications of 3-tert-butylbenzamide, offering a technical resource for researchers engaged in the molecular sciences.
Chemical Identity and Molecular Structure
3-tert-Butylbenzamide is an aromatic organic compound characterized by a primary amide group and a tert-butyl substituent at the meta-position of the benzene ring. This specific arrangement distinguishes it from its isomers, such as the para-substituted 4-tert-butylbenzamide and the N-substituted N-tert-butylbenzamide, each possessing distinct physical and chemical properties.
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IUPAC Name: 3-(2-methylpropan-2-yl)benzamide
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CAS Number: 5399-85-9
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PubChem CID: 257963[7]
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Molecular Formula: C₁₁H₁₅NO[7]
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Molecular Weight: 177.24 g/mol [8]
Caption: General workflow for the synthesis of 3-tert-butylbenzamide.
Experimental Protocol: Synthesis from 3-tert-Butylbenzoyl Chloride
This protocol is adapted from standard, field-proven methodologies for primary amide synthesis. [9][10] Disclaimer: This protocol should only be performed by trained chemists in a properly equipped laboratory with appropriate safety precautions.
Step 1: Preparation of 3-tert-Butylbenzoyl Chloride (Precursor Synthesis)
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-tert-butylbenzoic acid (1.0 eq).
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Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂, ~2.0-3.0 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
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Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
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After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-tert-butylbenzoyl chloride is typically used in the next step without further purification.
Step 2: Amidation to form 3-tert-Butylbenzamide
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Cool the crude 3-tert-butylbenzoyl chloride from Step 1 in an ice bath.
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Slowly and carefully add the acid chloride dropwise to a stirred, chilled (0-5 °C) solution of concentrated aqueous ammonia (NH₄OH, a large excess, e.g., 10 eq). Causality: The reaction is highly exothermic; slow addition to a cooled solution is critical to control the reaction rate and prevent side reactions. The excess ammonia acts as both the nucleophile and the base to neutralize the HCl byproduct.
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Upon addition, a white precipitate of 3-tert-butylbenzamide will form immediately.
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Continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
Step 3: Isolation and Purification
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Collect the solid product by vacuum filtration.
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Wash the filter cake thoroughly with cold deionized water to remove any ammonium salts.
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Wash the cake with a small amount of cold diethyl ether or hexane to remove non-polar impurities.
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The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure 3-tert-butylbenzamide as a solid.
Applications in Research and Drug Development
The true value of 3-tert-butylbenzamide lies in its potential as a versatile building block for creating libraries of novel compounds for screening in drug discovery programs. [11]The benzamide core is a known pharmacophore for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. [1][3] 5.1. Role as a Molecular Scaffold
The primary amide of 3-tert-butylbenzamide can be a starting point for further chemical elaboration, or it can serve as a crucial interaction point within a receptor's binding site. The 3-tert-butylphenyl fragment provides a well-defined, lipophilic structure that can be used to probe hydrophobic pockets in target proteins. [6]By synthesizing derivatives with modifications at the amide nitrogen or on the aromatic ring, researchers can systematically explore the structure-activity relationship (SAR) to optimize potency and selectivity. [2]
Caption: Conceptual workflow for using 3-tert-butylbenzamide as a scaffold.
5.2. Precedent in Medicinal Chemistry
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Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain an amide functional group. Research has shown that benzamide derivatives can act as inhibitors of enzymes like cyclooxygenase (COX), which are key targets in inflammation pathways. [12]* Enzyme Inhibitors: The benzamide moiety is present in a variety of approved drugs that function as enzyme inhibitors. The specific substitution pattern, including the use of bulky groups like tert-butyl, is often critical for achieving high potency and selectivity. [6][13]* Glucokinase Activators & 5-HT4 Agonists: Studies have explored benzamide derivatives as activators of glucokinase (for diabetes treatment) and as agonists for the serotonin 5-HT4 receptor (for gastrointestinal disorders), highlighting the scaffold's versatility. [2][14]
Safety and Handling
While toxicological data specific to 3-tert-butylbenzamide is not readily available, information from safety data sheets (SDS) for closely related benzamide compounds can provide guidance. [15]
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General Hazards: Assumed to be harmful if swallowed and may cause skin and serious eye irritation. [8]* Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat, should be worn at all times.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.
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Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Disclaimer: The toxicological properties have not been fully investigated. All handling should be performed with the assumption that the compound is potentially hazardous.
Conclusion
3-tert-Butylbenzamide stands as a molecule of significant strategic interest for professionals in chemical research and drug development. Its structure elegantly combines the pharmacologically validated benzamide core with the sterically influential tert-butyl group. This combination provides a powerful platform for designing molecules with enhanced metabolic stability and tailored receptor interactions. With a straightforward and robust synthetic pathway, 3-tert-butylbenzamide is an accessible and valuable building block for generating novel chemical entities. As the quest for more selective and effective therapeutics continues, the intelligent application of such well-designed molecular scaffolds will remain a cornerstone of innovation.
References
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Bhookya, S., & Pochampally, J. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(6), 1239-1253. Available at: [Link]
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